molecular formula C10H14N2O B13534084 1-[(2-Methoxy-3-pyridinyl)methyl]cyclopropanamine

1-[(2-Methoxy-3-pyridinyl)methyl]cyclopropanamine

Cat. No.: B13534084
M. Wt: 178.23 g/mol
InChI Key: AFTLEVREWGDBBZ-UHFFFAOYSA-N
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Description

1-[(2-methoxypyridin-3-yl)methyl]cyclopropan-1-amine is a compound that belongs to the class of cyclopropane amines It features a cyclopropane ring attached to an amine group, with a methoxypyridine moiety linked via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-methoxypyridin-3-yl)methyl]cyclopropan-1-amine typically involves the following steps:

    Formation of the Methoxypyridine Intermediate: The starting material, 2-methoxypyridine, is subjected to a series of reactions to introduce the methylene bridge. This can be achieved through halogenation followed by nucleophilic substitution.

    Cyclopropanation: The intermediate is then reacted with a suitable cyclopropane precursor under conditions that promote cyclopropanation. This often involves the use of a strong base and a cyclopropane donor.

    Amine Introduction: The final step involves the introduction of the amine group. This can be done through reductive amination or other suitable amination reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-[(2-methoxypyridin-3-yl)methyl]cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The methoxypyridine moiety can undergo substitution reactions, where the methoxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-[(2-methoxypyridin-3-yl)methyl]cyclopropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(2-methoxypyridin-3-yl)methyl]cyclopropan-1-amine involves its interaction with specific molecular targets. The methoxypyridine moiety can interact with enzymes or receptors, modulating their activity. The cyclopropane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-methoxypyridin-3-yl)methyl]-N-methylcyclopropan-1-amine
  • trans-n-[(2-methoxypyridin-3-yl)methyl]-2-phenylcyclopropan-1-amine

Uniqueness

1-[(2-methoxypyridin-3-yl)methyl]cyclopropan-1-amine is unique due to its specific structural features, such as the combination of a cyclopropane ring and a methoxypyridine moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

1-[(2-methoxypyridin-3-yl)methyl]cyclopropan-1-amine

InChI

InChI=1S/C10H14N2O/c1-13-9-8(3-2-6-12-9)7-10(11)4-5-10/h2-3,6H,4-5,7,11H2,1H3

InChI Key

AFTLEVREWGDBBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)CC2(CC2)N

Origin of Product

United States

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